molecular formula C20H13NO7 B176238 Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate CAS No. 168639-87-0

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate

Cat. No.: B176238
CAS No.: 168639-87-0
M. Wt: 379.3 g/mol
InChI Key: NCSDVQRATCBRRJ-UHFFFAOYSA-N
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Description

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the chromene family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde can lead to the formation of chromene derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of organic solvents like dimethyl sulfoxide or dimethylformamide is common, followed by purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO7/c1-26-14-4-3-10-7-11-8-13(19(24)27-2)20(25)28-15(11)9-12(10)18(14)21-16(22)5-6-17(21)23/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSDVQRATCBRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391029
Record name Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168639-87-0
Record name Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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